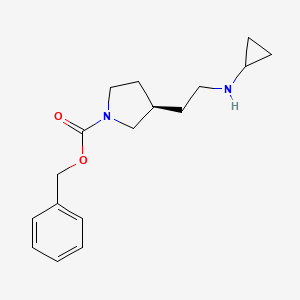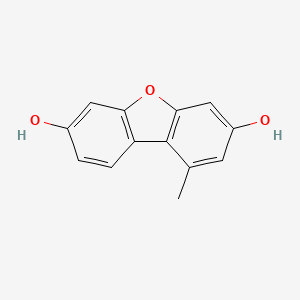![molecular formula C12H14ClN B13956658 4-[(2-chlorophenyl)Methylene]piperidine CAS No. 676490-77-0](/img/structure/B13956658.png)
4-[(2-chlorophenyl)Methylene]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-chlorophenyl)Methylene]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a chlorophenyl group attached to the methylene bridge, which is further connected to the piperidine ring. It is known for its significant applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-chlorophenyl)Methylene]piperidine typically involves the reaction of 2-chlorobenzaldehyde with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the chlorophenyl group and the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(2-chlorophenyl)Methylene]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-[(2-chlorophenyl)Methylene]piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[(2-chlorophenyl)Methylene]piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation. By targeting these pathways, the compound can exert its biological effects, such as anticancer and anti-inflammatory activities.
Comparación Con Compuestos Similares
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A bioactive alkaloid with anti-inflammatory and anticancer effects.
Matrine: An alkaloid with antiproliferative and antimetastatic effects.
Uniqueness: 4-[(2-chlorophenyl)Methylene]piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for various chemical modifications and biological interactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
676490-77-0 |
|---|---|
Fórmula molecular |
C12H14ClN |
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
4-[(2-chlorophenyl)methylidene]piperidine |
InChI |
InChI=1S/C12H14ClN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,9,14H,5-8H2 |
Clave InChI |
IEIWUUZNPZGVHD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1=CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



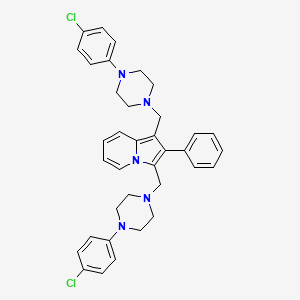
![4-[(Aminooxy)methyl]benzaldehyde](/img/structure/B13956597.png)


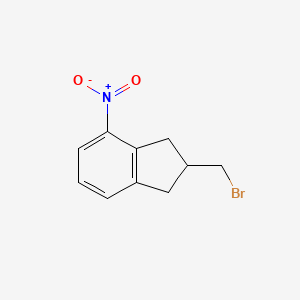
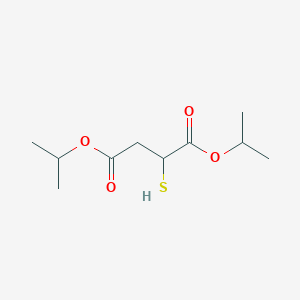

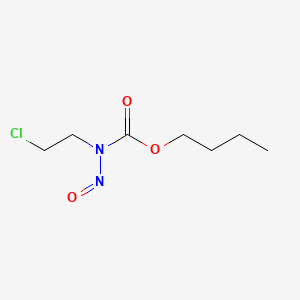
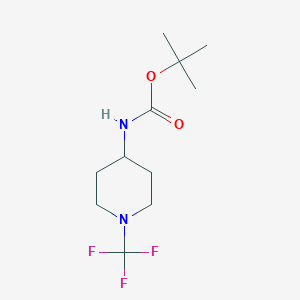
![(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine](/img/structure/B13956644.png)

